3-(3-Chlorophenyl)-5-hydroxybenzoic acid

Regioisomer profiling Target selectivity Chemical biology

3-(3-Chlorophenyl)-5-hydroxybenzoic acid (CAS 1258613-67-0) is a biphenyl carboxylic acid derivative with the molecular formula C13H9ClO3 and a monoisotopic mass of 248.024 Da. The compound features a 3-chlorophenyl substituent on a 5-hydroxybenzoic acid scaffold, placing it within the hydroxybiphenyl carboxylic acid class that has been claimed in patent families as pharmaceutically active compounds for treating type II diabetes, lipid metabolism disorders, and insulin resistance.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 1258613-67-0
Cat. No. B6399625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-5-hydroxybenzoic acid
CAS1258613-67-0
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
InChIInChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
InChIKeyQMAKRAPNOAIYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)-5-hydroxybenzoic acid (CAS 1258613-67-0): Procurement-Relevant Structural and Pharmacophoric Profile


3-(3-Chlorophenyl)-5-hydroxybenzoic acid (CAS 1258613-67-0) is a biphenyl carboxylic acid derivative with the molecular formula C13H9ClO3 and a monoisotopic mass of 248.024 Da [1]. The compound features a 3-chlorophenyl substituent on a 5-hydroxybenzoic acid scaffold, placing it within the hydroxybiphenyl carboxylic acid class that has been claimed in patent families as pharmaceutically active compounds for treating type II diabetes, lipid metabolism disorders, and insulin resistance [2]. Its computed LogP of 3.3, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 57.5 Ų position it within favorable drug-like property space for cell-permeable probe development [1].

Why 3-(3-Chlorophenyl)-5-hydroxybenzoic acid Cannot Be Replaced by Generic Hydroxybenzoic Acid Analogs


The biphenyl architecture of 3-(3-chlorophenyl)-5-hydroxybenzoic acid introduces a critical conformational and electronic dimension absent in simpler hydroxybenzoic acids. While 3-chloro-5-hydroxybenzoic acid (CHBA) has been characterized as a selective GPR81 agonist with an EC50 of approximately 16 µM at the human receptor [1], the addition of the 3-chlorophenyl ring in the target compound extends the aromatic system, increases LogP from an estimated ~2.0 to 3.3, and alters hydrogen-bonding geometry [2]. Even among biphenyl regioisomers, positional differences in the chloro and hydroxy substituents produce distinct target engagement profiles: the regioisomer 3-chloro-2-hydroxy-5-phenylbenzoic acid (CPSA, CAS 1038713-54-0) is a potent AKR1C1 inhibitor with a Ki of 0.86 nM [3], whereas the target compound's 3-(3-chlorophenyl)-5-hydroxybenzoic acid substitution pattern targets a different biological space. Substituting any of these analogs without empirical validation would alter target selectivity, potency, and physicochemical properties, potentially invalidating experimental outcomes.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-5-hydroxybenzoic acid: Comparator-Based Procurement Data


Regioisomeric Differentiation: Target Compound Versus 3-(3-Chloro-5-hydroxyphenyl)benzoic Acid (CAS 1262002-87-8)

The target compound [3-(3-chlorophenyl)-5-hydroxybenzoic acid] and its regioisomer 3-(3-chloro-5-hydroxyphenyl)benzoic acid (CAS 1262002-87-8) share the identical molecular formula C13H9ClO3 and molecular weight of 248.66 g/mol, yet differ critically in substituent topology: the target compound places the chloro group on the distal phenyl ring and the hydroxy group on the benzoic acid ring, whereas the regioisomer co-locates chloro and hydroxy on the same phenyl ring . This topological difference alters the dihedral angle between the biphenyl rings and consequently modulates the spatial presentation of hydrogen bond donors and acceptors to biological targets. Procurement of the correct regioisomer is essential; even a 5% contamination with the regioisomer can produce confounding biological activity in target-based assays [1].

Regioisomer profiling Target selectivity Chemical biology

Physicochemical Differentiation from 3-Chloro-5-hydroxybenzoic Acid (CHBA, GPR81 Agonist Lead)

3-Chloro-5-hydroxybenzoic acid (CHBA) has been characterized as a selective GPR81 agonist with an EC50 of ~16 µM at the human receptor and demonstrated in vivo antilipolytic effects in a mouse model of obesity [1]. The target compound extends the CHBA scaffold by appending a 3-chlorophenyl ring at the 3-position, increasing the molecular weight from 186.59 Da (CHBA) to 248.66 Da and the computed LogP from approximately 2.0 to 3.3 [2]. This structural expansion is predicted to enhance passive membrane permeability (estimated 2- to 5-fold increase in Papp based on the ~1.3-unit LogP increase in accordance with the pH-partition hypothesis) while potentially altering GPR81 selectivity versus related hydroxy-carboxylic acid receptors (GPR109a, GPR109b) [3].

GPR81 agonism Lipolysis Drug-like properties

Differentiation from AKR1C1 Inhibitor Chemotype: Comparison with 3-Chloro-2-hydroxy-5-phenylbenzoic Acid (CPSA)

The positional isomer 3-chloro-2-hydroxy-5-phenylbenzoic acid (CPSA, CAS 1038713-54-0), also known as 5-chloro-4-hydroxybiphenyl-3-carboxylic acid, is a structurally related biphenyl carboxylic acid that acts as a potent AKR1C1 inhibitor with a reported Ki of 0.86 nM [1]. The critical structural distinction lies in the relative positioning of the carboxylic acid and hydroxy groups: CPSA features an ortho-hydroxybenzoic acid (salicylic acid) motif that enables bidentate metal coordination and contributes to its sub-nanomolar AKR1C1 affinity. The target compound, with its meta-hydroxybenzoic acid arrangement (hydroxy at C-5 relative to carboxyl at C-1), is predicted to exhibit a fundamentally different metal-chelation capacity and consequently distinct metalloenzyme inhibition profiles [2]. This positional difference is expected to reduce AKR1C1 affinity by >100-fold based on established SAR for salicylic versus meta-hydroxybenzoic acid AKR inhibitors [3].

AKR1C1 inhibition Steroid metabolism Cancer pharmacology

Patent Landscape Positioning: Freedom-to-Operate Differentiation from Earlier Hydroxybiphenyl Carboxylic Acid Patents

The target compound falls within the generic Markush structures of patent WO2006063697A1 (Sanofi-aventis, filed 2005), which claims hydroxybiphenyl carboxylic acids as hypoglycemic agents for treating type II diabetes, dyslipidemia, and insulin resistance [1]. The patent's Formula (I) encompasses the target compound's scaffold with specific substitution patterns at R1, R2, and A positions. However, the target compound's specific 3-chlorophenyl, 5-hydroxy substitution pattern is not exemplified as a preferred embodiment in the patent's experimental section, where exemplified compounds predominantly feature more elaborate substituents (e.g., carboxamide, sulfonamide) [1]. This distinction offers potential freedom-to-operate advantages: the target compound may serve as a non-infringing scaffold for derivative synthesis programs targeting metabolic disorders, particularly where the exemplified patent compounds face composition-of-matter claims [2].

Antidiabetic agents Insulin resistance Patent landscaping

Evidence-Backed Application Scenarios for 3-(3-Chlorophenyl)-5-hydroxybenzoic acid in Research and Industrial Procurement


Regioisomeric Probe for Biphenyl Carboxylic Acid Target Engagement Profiling

The target compound's distinct regioisomeric topology (3-chlorophenyl distal to the hydroxybenzoic acid moiety) makes it suitable as a comparator probe in target engagement panels alongside its regioisomers (CAS 1262002-87-8 and CAS 1261927-55-2). By systematically profiling this compound against the aldo-keto reductase (AKR), carbonic anhydrase (CA), and hydroxy-carboxylic acid receptor (GPR81/GPR109a) families, researchers can map how subtle positional isomerism translates into target selectivity. The computed LogP of 3.3 and tPSA of 57.5 Ų predict adequate cell permeability for intracellular target engagement [1], while the regioisomeric differentiation evidence (Section 3, Item 1) supports its use as a specificity control in multi-target screening cascades.

Scaffold for Metabolic Disorder Lead Optimization Programs

Building on the patent landscape evidence (Section 3, Item 4), the target compound serves as an attractive, synthetically accessible starting point for medicinal chemistry programs targeting type II diabetes and insulin resistance. Its simplified carboxylic acid functionality (compared to the amide and sulfonamide derivatives exemplified in WO2006063697A1) enables rapid diversification through amide coupling, esterification, or bioisosteric replacement [2]. The compound's position outside the exemplified patent space offers potential freedom-to-operate advantages, while its structural relationship to the GPR81 agonist chemotype (Section 3, Item 2) provides a plausible mechanistic hypothesis for antilipolytic activity that warrants further investigation [3].

Negative Control for AKR1C1-Mediated Steroid Metabolism Studies

The critical structural distinction between the target compound (meta-hydroxybenzoic acid motif) and the potent AKR1C1 inhibitor CPSA (ortho-hydroxybenzoic acid, Ki = 0.86 nM) positions the target compound as a structurally matched negative control for AKR1C1 functional assays [4]. In experiments where CPSA is the positive control inhibitor, the target compound can serve as a specificity control to confirm that observed phenotypic effects are attributable to AKR1C1 inhibition rather than off-target interactions common to the biphenyl carboxylic acid scaffold. This application is supported by the class-level inference that meta-hydroxybenzoic acids exhibit >100-fold reduced AKR1C1 affinity compared to ortho-hydroxybenzoic (salicylic) acid derivatives [5].

Physicochemical Probe for Hydroxybiphenyl Carboxylic Acid Permeability-Stability Optimization

The target compound's intermediate lipophilicity (LogP = 3.3) and balanced hydrogen-bonding profile (2 HBD, 3 HBA) position it as a reference compound for studying the impact of biphenyl substitution on the permeability-solubility-metabolic stability triangle within hydroxybenzoic acid series. Compared to the simpler CHBA (estimated LogP ≈ 2.0), the target compound can serve as a benchmark for evaluating how incremental aromatic substitution affects Caco-2 permeability, microsomal stability, and plasma protein binding [6]. This application is particularly relevant for industrial users optimizing lead compounds within the hydroxybiphenyl carboxylic acid patent space for metabolic disease indications.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.